PD 128483

Description

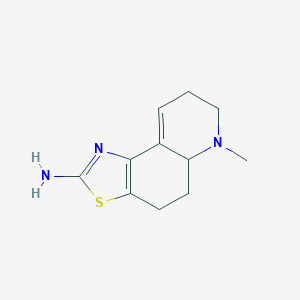

Structure

3D Structure

Properties

CAS No. |

153260-23-2 |

|---|---|

Molecular Formula |

C11H15N3S |

Molecular Weight |

221.32 g/mol |

IUPAC Name |

6-methyl-5,5a,7,8-tetrahydro-4H-[1,3]thiazolo[4,5-f]quinolin-2-amine |

InChI |

InChI=1S/C11H15N3S/c1-14-6-2-3-7-8(14)4-5-9-10(7)13-11(12)15-9/h3,8H,2,4-6H2,1H3,(H2,12,13) |

InChI Key |

XFJSSDHKIXXJLM-UHFFFAOYSA-N |

SMILES |

CN1CCC=C2C1CCC3=C2N=C(S3)N |

Canonical SMILES |

CN1CCC=C2C1CCC3=C2N=C(S3)N |

Other CAS No. |

153260-23-2 |

Synonyms |

4,5,5a,6,7,8-hexahydro-6-methylthiazolo(4,5-f)quinolin-2-amine PD 128483 PD-128483 |

Origin of Product |

United States |

Pharmacological Profile of Pd 128483

Dopamine (B1211576) Receptor Interactions

PD 128483 exhibits a notable pharmacological profile, particularly concerning its interactions with dopamine receptors and other adrenergic receptor subtypes.

Selectivity for Dopamine D2 Receptors versus D1 Receptors

Both the racemic compound, (+/-)-PD 128483, and its individual enantiomers demonstrate selective binding to dopamine D2 receptors when compared to dopamine D1 receptors in in vitro receptor binding assays. ctdbase.org

Characterization as a Dopamine Partial Agonist and Autoreceptor Agonist

This compound is characterized as an orally active dopamine partial agonist. ctdbase.org It also exhibits significant dopamine autoreceptor agonist effects. ctdbase.orgufrgs.br Specifically, it is identified as a high-affinity partial dopamine D2 receptor agonist, with a putative selectivity for dopamine autoreceptors. ufrgs.br This activity leads to a decrease in dopamine synthesis and turnover, with minimal impact on acetylcholine (B1216132) release, suggesting its autoreceptor selectivity. ufrgs.br The compound's ability to decrease dopamine synthesis and release, as well as inhibit the firing of dopamine neurons, is consistent with activation of presynaptic dopamine autoreceptors.

Affinity for Adrenergic Alpha-2 Receptors

In addition to its dopamine receptor interactions, (+/-)-PD 128483 and its enantiomers have been shown to possess affinity for adrenergic alpha-2 receptors. ctdbase.org

Absence of Affinity for Other Receptor Subtypes (e.g., Adrenergic Alpha-1, Serotonin (B10506) 1A Receptors)

Importantly, in vitro receptor binding assays have demonstrated that (+/-)-PD 128483 and its enantiomers exhibit no affinity for adrenergic alpha-1 or serotonin 1A (5-HT1A) receptors. ctdbase.org

Enantiomeric Pharmacodynamics of this compound

The pharmacodynamic effects of this compound are significantly influenced by its stereochemistry, with distinct differences observed among its enantiomers.

Differential Efficacy of (+)-PD 128483, (-)-PD 128483, and (+/-)-PD 128483

Studies evaluating dopamine agonist effects, such as the reversal of tau-butyrolactone-stimulated increases in brain dopa synthesis in the striatum and inhibition of dopamine neuronal firing, have established a clear rank order of efficacy: (+)-PD 128483 > (+/-)-PD 128483 > (-)-PD 128483. ctdbase.org

Specifically, (+/-)-PD 128483 and (+)-PD 128483 were found to inhibit brain dopamine synthesis in normal rats. ctdbase.org In contrast, (-)-PD 128483 increased brain dopamine synthesis in normal rats. ctdbase.org

Behaviorally, (+/-)-PD 128483 and (-)-PD 128483 inhibited spontaneous locomotion in rats and did not induce locomotor stimulation or stereotypies. ctdbase.org However, (+)-PD 128483 inhibited locomotor activity at lower doses but, at relatively high doses, increased locomotion and induced stereotypy in rats. ctdbase.org

In terms of Sidman avoidance responding in squirrel monkeys, (-)-PD 128483 consistently inhibited this behavior. ctdbase.org (+/-)-PD 128483 inhibited Sidman avoidance responding in some groups of monkeys but had minimal effects in others. ctdbase.org Notably, (+)-PD 128483 did not inhibit avoidance responding. ctdbase.org Furthermore, in squirrel or cebus monkeys sensitized to the acute dystonic effects of haloperidol, only (-)-PD 128483 induced extrapyramidal dysfunction. ctdbase.org

The differential effects of the enantiomers are summarized in the table below:

| Compound | Effect on Brain Dopamine Synthesis (Normal Rats) | Effect on Spontaneous Locomotion (Rats) | Effect on Sidman Avoidance Responding (Squirrel Monkeys) | Induction of Stereotypy (Rats) | Induction of Extrapyramidal Dysfunction (Sensitized Monkeys) |

| (+)-PD 128483 | Inhibited ctdbase.org | Inhibited (low doses), Increased (high doses) ctdbase.org | No inhibition ctdbase.org | Induced (high doses) ctdbase.org | Not reported ctdbase.org |

| (-)-PD 128483 | Increased ctdbase.org | Inhibited ctdbase.org | Consistently inhibited ctdbase.org | No ctdbase.org | Induced ctdbase.org |

| (+/-)-PD 128483 | Inhibited ctdbase.org | Inhibited ctdbase.org | Inhibited (some groups), Minimal effects (others) ctdbase.org | No ctdbase.org | Not reported ctdbase.org |

Enantiomer-Specific Modulation of Brain Dopamine Synthesis

The modulation of brain dopamine synthesis by this compound and its enantiomers demonstrates distinct stereoselective effects. In tests assessing dopamine agonist effects, including the reversal of gamma-butyrolactone (B3396035) (GBL)-stimulated increases in brain DOPA synthesis in the striatum, a clear rank order of efficacy has been observed nih.gov.

The racemic compound (+/-)-PD 128483 and its (+)-enantiomer, (+)-PD 128483, were found to inhibit brain dopamine synthesis in normal rats nih.gov. Conversely, the (-)-enantiomer, (-)-PD 128483, increased brain dopamine synthesis in normal rats nih.gov.

The following table summarizes the effects on brain dopamine synthesis:

| Compound | Effect on Brain Dopamine Synthesis (Normal Rats) |

| (+/-)-PD 128483 | Inhibited |

| (+)-PD 128483 | Inhibited |

| (-)-PD 128483 | Increased |

Enantiomeric Impact on Dopamine Neuronal Firing

The impact of this compound and its enantiomers on dopamine neuronal firing also exhibits stereoselective differences, aligning with their effects on dopamine synthesis nih.gov. The efficacy in inhibiting dopamine neuronal firing follows a specific rank order: (+)-PD 128483 > (+/-)-PD 128483 > (-)-PD 128483 nih.gov. This indicates that the (+)-enantiomer is the most potent in inhibiting the firing of dopamine neurons, while the (-)-enantiomer is the least effective or even counteractive in this regard compared to the others nih.gov.

The following table illustrates the relative efficacy in inhibiting dopamine neuronal firing:

| Compound | Efficacy in Inhibiting Dopamine Neuronal Firing |

| (+)-PD 128483 | Highest |

| (+/-)-PD 128483 | Intermediate |

| (-)-PD 128483 | Lowest |

Mechanism of Action and Neurotransmission Modulation by Pd 128483

Presynaptic Dopamine (B1211576) Autoreceptor Activation

Research indicates that PD 128483 decreases dopamine synthesis and turnover . For instance, the racemic compound (+/-)-PD 128483 and its (+)-enantiomer have been shown to inhibit brain dopamine synthesis in normal rats. In contrast, the (-)-enantiomer of this compound was observed to increase brain dopamine synthesis nih.gov. Dopamine synthesis involves the hydroxylation of L-tyrosine to DOPA, catalyzed by tyrosine hydroxylase (TH), followed by the decarboxylation of DOPA to dopamine by aromatic L-amino acid decarboxylase (AADC) researchgate.net. Dopamine turnover refers to the rate at which dopamine is synthesized, released, and metabolized researchgate.netnih.gov.

This compound has been reported to dose-dependently decrease the firing rate of A9 dopamine neurons . A9 neurons, located in the substantia nigra pars compacta (SNc), are a major source of dopamine in the brain and play a crucial role in motor control biorxiv.orgelifesciences.org. Midbrain dopamine neurons, including those in the SNc, typically exhibit slow, spontaneous firing at rates of 2–6 Hz, which maintains ambient dopamine levels in target areas like the striatum elifesciences.org. The reduction in firing rate by this compound is consistent with its role as an autoreceptor agonist, as activation of these receptors typically leads to a reduction in neuronal excitability and firing nih.gov.

Table 1: Effects of this compound and its Enantiomers on Dopamine Synthesis

| Compound | Effect on Brain Dopamine Synthesis in Normal Rats |

| (+/-)-PD 128483 | Inhibited nih.gov |

| (+)-PD 128483 | Inhibited nih.gov |

| (-)-PD 128483 | Increased nih.gov |

Decreased Firing Rates of Dopamine Neurons (e.g., A9 Neurons)

Postsynaptic Receptor Engagement Considerations

While this compound is primarily known for its autoreceptor selectivity, research also provides insights into its postsynaptic receptor engagement. At low doses, this compound's actions are predominantly autoreceptor-mediated . However, at higher doses, a transition to actions at postsynaptic dopamine D2 receptors might be expected . Despite this, this compound has generally been observed to have little to no stimulatory effect on locomotor behavior or stereotypy, which are typically indicative of postsynaptic receptor activation nih.gov. This suggests a relative lack of prominent postsynaptic receptor activation compared to its presynaptic effects . In in vitro receptor binding assays, (+/-)-PD 128483 and its enantiomers selectively bound to dopamine D2 receptors over D1 receptors and showed no affinity for adrenergic alpha-1 or serotonin (B10506) 1A receptors, but did exhibit affinity for adrenergic alpha-2 receptors nih.gov.

Table 2: Receptor Binding Profile of (+/-)-PD 128483 and its Enantiomers

| Receptor Type | Affinity of (+/-)-PD 128483 and Enantiomers |

| Dopamine D2 | Selective binding nih.gov |

| Dopamine D1 | No affinity nih.gov |

| Adrenergic alpha-1 | No affinity nih.gov |

| Serotonin 1A | No affinity nih.gov |

| Adrenergic alpha-2 | Affinity nih.gov |

Preclinical Behavioral Pharmacology of Pd 128483

Effects on Locomotor Activity

PD 128483 influences locomotor activity in rodents, with distinct effects observed depending on the specific enantiomer and the context of the locomotor assessment.

Both the racemic compound, (+/-)-PD 128483, and its enantiomer, (-)-PD 128483, have been shown to inhibit spontaneous locomotion in rats. Notably, these compounds did not induce locomotor stimulation or stereotypies in these studies. In contrast, (+)-PD 128483, while inhibiting locomotor activity at lower doses, was observed to increase locomotion at relatively higher doses.

This compound has demonstrated the ability to inhibit amphetamine-induced locomotion in both mice and rats. This inhibitory effect is consistent with the compound's proposed mechanism of action as a dopamine (B1211576) autoreceptor agonist, which would lead to a decrease in dopamine neurotransmission.

The enantiomers of this compound exhibit differential effects on locomotor responses and the induction of stereotypy. The racemic mixture, (+/-)-PD 128483, and the (-)-enantiomer, (-)-PD 128483, both inhibited spontaneous locomotion in rats without producing locomotor stimulation or stereotypies. Conversely, the (+)-enantiomer, (+)-PD 128483, displayed a biphasic effect: it inhibited locomotor activity at low doses but induced increased locomotion and stereotypy in rats at higher doses.

The rank order of efficacy for dopamine agonist effects, such as the reversal of tau-butyrolactone-stimulated increase in brain DOPA synthesis and the inhibition of DA neuronal firing, was determined to be (+)-PD 128483 > (+/-)-PD 128483 > (-)-PD 128483. Furthermore, (+/-)-PD 128483 and (+)-PD 128483 inhibited brain dopamine synthesis in normal rats, whereas (-)-PD 128483 increased it.

Table 1: Enantiomeric Effects of this compound on Locomotor Activity and Stereotypy in Rats

| Compound | Spontaneous Locomotion | Locomotor Stimulation | Stereotypy Induction |

| (+/-)-PD 128483 | Inhibited | No | No |

| (-)-PD 128483 | Inhibited | No | No |

| (+)-PD 128483 | Inhibited (low doses) | Increased (high doses) | Induced (high doses) |

Studies in developing rats have shown age-dependent effects of this compound on stereotyped behavior. This compound produced significant dose-dependent decreases in stereotypy counts in 21-day-old, 35-day-old, and adult rats. For instance, a 0.1 mg/kg administration of this compound resulted in a 58% decrease in stereotypy counts in 21-day-old rats. However, this compound did not significantly affect stereotypy counts in 10-day-old rats. These findings indicate that dopamine D2 autoreceptor-mediated regulation of spontaneous stereotyped behavior is functional in rats at 21 days of age and older, but not at 10 days of age.

Table 2: Age-Dependent Decrease in Stereotypy Counts by this compound in Rats

| Age of Rats | Effect of this compound (0.1 mg/kg) on Stereotypy Counts |

| 10-day-old | No significant effect |

| 21-day-old | 58% decrease |

| 35-day-old | Significant dose-dependent decrease |

| Adult | Significant dose-dependent decrease |

Enantiomeric Differences in Locomotor Responses and Stereotypy Induction

Avoidance Behavior Paradigms

This compound has also been evaluated in avoidance behavior paradigms, particularly in primate models.

In studies utilizing squirrel monkeys, (-)-PD 128483 consistently inhibited Sidman avoidance responding. The racemic compound, (+/-)-PD 128483, showed variable effects, inhibiting Sidman avoidance responding in one group of monkeys while having minimal effects in another. In contrast, (+)-PD 128483 did not demonstrate an ability to inhibit avoidance responding. The Sidman avoidance paradigm is a free-response test where subjects learn to avoid an aversive stimulus by responding within a set time interval, and it is a model used to assess potential antipsychotic agents.

Table 3: Enantiomeric Effects of this compound on Sidman Avoidance Responding in Squirrel Monkeys

| Compound | Effect on Sidman Avoidance Responding |

| (+/-)-PD 128483 | Inhibited (one group), Minimal (another group) |

| (-)-PD 128483 | Consistently inhibited |

| (+)-PD 128483 | Did not inhibit |

Regulation of Stereotyped Behavior

Ontogeny of Dopamine D2 Autoreceptor-Mediated Regulation of Stereotypy

The regulation of stereotyped behavior by dopamine D2 autoreceptors in adult rats is well-established. However, previous research had encountered difficulties in demonstrating this regulatory mechanism in developing rats. Studies utilizing highly selective D2 autoreceptor agonists, including this compound, provided crucial insights into the ontogeny of this regulation.

This compound produced significant, dose-dependent decreases in stereotypy counts in rats at various developmental stages: 21-day-old, 35-day-old, and adult rats. Specifically, a 58% reduction in stereotypy counts was observed in 21-day-old rats administered with 0.1 mg/kg of this compound. In contrast, administration of this compound had no significant effect on the stereotypy counts of 10-day-old rats. These findings suggest that dopamine D2 autoreceptor-mediated regulation of spontaneous stereotyped behavior becomes functionally mature around 21 days of age, but is not yet active at 10 days of age.

Table 1: Effect of this compound on Stereotypy Counts in Developing Rats

| Age of Rat | Effect of this compound (0.1 mg/kg) on Stereotypy Counts |

| 10-day-old | No significant effect |

| 21-day-old | 58% decrease |

| 35-day-old | Significant dose-dependent decrease |

| Adult | Significant dose-dependent decrease |

Other Behavioral Observations

This compound has also been investigated for its effects on feeding behavior, specifically milk intake, in rodents. In Sprague-Dawley rats weighing 250-300g, this compound administered intraperitoneally at doses ranging from 1.0 to 2.0 mg/kg was found to decrease milk intake nih.gov.

The experimental setup for observing milk intake involved housing rats individually. Diluted sweetened condensed milk (1:2 milk-tap water) was presented in 50-ml calibrated cylinders for 10 minutes daily, and the consumed volume was recorded in milliliters. Prior to experimental treatments, acclimation sessions were conducted until a saline injection had no effect on milk intake and the individual rat's intake stabilized (less than 10% variation for three consecutive sessions). Furthermore, when this compound was administered in combination with cocaine, it resulted in a leftward shift of the cocaine dose-response function concerning milk intake nih.gov.

Table 2: Effect of this compound on Milk Intake in Rats

| Compound Administered | Observed Effect on Milk Intake |

| This compound (1.0-2.0 mg/kg i.p.) | Decreased milk intake nih.gov |

| This compound + Cocaine | Shifted cocaine dose-response function to the left nih.gov |

Receptor Binding Kinetics of Dopamine D2 Receptor Agonists

Determination of Association () and Dissociation () Rate Constants

While PD 128483 is a well-characterized dopamine (B1211576) D2 receptor partial agonist, specific experimental and values for this compound at the D2 receptor are not consistently reported in the currently available literature. However, methodologies for determining these kinetic parameters are well-established and have been applied to other D2 receptor ligands. For instance, studies on spiperone, a D2 receptor antagonist, have determined its and values using time-resolved assays nih.govwikipedia.orgwikipedia.org. Similarly, kinetic parameters for other D2 receptor agonists like dopamine, p-tyramine, and the enantiomers (R)- and (S)-5-OH-DPAT have been estimated wikipedia.orgwikidata.org.

The dissociation half-life () is inversely related to the rate () and represents the time required for half of the bound ligands to dissociate from the receptor nih.govwikipedia.org. For spiperone-d2, a fluorescently labeled spiperone, a dissociation half-life of 99 minutes has been reported, corresponding to a of 0.00699 min⁻¹ nih.govwikipedia.org.

| Ligand | Receptor | koff (min⁻¹) | t1/2 (min) | kon (nM⁻¹min⁻¹) | Kd (nM) | Method | Reference |

|---|---|---|---|---|---|---|---|

| Spiperone-d2 | Dopamine D2 | 0.00699 | 99 | 0.000875 | 8 | Tag-lite® platform (HTRF) | nih.govwikipedia.orgwikipedia.org |

Relationship of Kinetic Parameters to Ligand Potency (e.g., EC50)

The kinetic parameters, and , are fundamentally linked to a ligand's potency, often expressed as the equilibrium dissociation constant () or the half-maximal effective concentration (EC50) for functional effects. The derived from kinetic measurements () is expected to correlate with the (inhibition constant) obtained from equilibrium binding assays wikipedia.org. For D2 receptor agonists, kinetic values derived from and estimates have shown good correlation with EC50 values across several orders of magnitude, indicating that these kinetic measurements provide meaningful information about binding and functional potency wikidata.org.

This compound has been characterized as a potent partial agonist at the D2 receptor, with its EC50 value for functional effects aligning well with its value obtained from binding assays wikipedia.org. This suggests that this compound interacts effectively with the high-affinity state of the D2 receptor, which is characteristic of agonists wikipedia.org.

Methodological Approaches for Kinetic Characterization

The determination of ligand-receptor binding kinetics employs a variety of experimental and computational techniques.

In vitro binding assays are widely used to characterize the kinetic properties of ligand-receptor interactions. Label-free technologies such as Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are prominent methods that measure binding in real-time by detecting changes in mass as a ligand associates with and dissociates from an immobilized receptor wikipedia.orgfishersci.sewikipedia.org. These systems directly yield association rate constants ( or ) and dissociation rate constants ( or ), as well as the equilibrium dissociation constant () wikipedia.orgwikipedia.org.

Time-resolved fluorescence resonance energy transfer (TR-FRET) assays, such as those utilizing the Tag-lite® platform, also enable the direct measurement of and for G protein-coupled receptors (GPCRs), including the dopamine D2 receptor nih.govwikipedia.orgwikipedia.org. In these assays, a fluorescently labeled ligand (e.g., spiperone-d2) binds to a receptor, and changes in fluorescence signal over time are used to derive kinetic parameters nih.govwikipedia.orgwikipedia.org. Dissociation experiments are typically initiated by adding an excess of an unlabeled competitor (e.g., bromocriptine (B1667881) for D2 receptor) to displace the labeled ligand nih.govwikipedia.org.

Functional assays, particularly those involving ion channel activation, can provide estimates of binding kinetic parameters for GPCR agonists. For the dopamine D2 receptor, which is coupled to G protein-coupled inward rectifier potassium (GIRK) channels, the activation of these channels in systems like Xenopus oocytes can be used to infer and wikipedia.orgwikidata.org.

In such assays, the time course of GIRK current activation and deactivation upon agonist application and washout is monitored. The deactivation kinetics upon washout can be used to estimate the rate, while the can be derived from the observed association rate wikipedia.orgwikipedia.orgwikipedia.org. This approach has been successfully applied to estimate the and of several D2 receptor agonists, including dopamine, p-tyramine, and (R)- and (S)-5-OH-DPAT wikipedia.orgwikidata.org. For instance, (S)-5-OH-DPAT was estimated to have a higher than (R)-5-OH-DPAT, consistent with its higher potency wikipedia.orgwikidata.org.

| Agonist | kon (M⁻¹s⁻¹) | koff (s⁻¹) | Kinetic Kd (nM) | EC50 (nM) | Reference |

|---|---|---|---|---|---|

| Dopamine (DA) | 5.0 × 10⁶ (approx.) | 0.17 (approx.) | 33 (approx.) | 33 | wikipedia.orgwikidata.orgwikipedia.org |

| (S)-5-OH-DPAT | Higher than (R)-5-OH-DPAT | Slower than DA | - | - | wikipedia.orgwikidata.org |

| (R)-5-OH-DPAT | Lower than (S)-5-OH-DPAT | Slower than DA | - | - | wikipedia.orgwikidata.org |

| p-Tyramine | - | Slower than DA | - | - | wikipedia.orgwikidata.org |

Computational methods have emerged as powerful tools for predicting and understanding biomolecular binding kinetics, complementing experimental approaches wikipedia.orgnih.govwikipedia.org.

Molecular Dynamics (MD) Simulations: All-atom unbiased MD simulations can investigate the kinetic profile of drug binding and unbinding to a receptor by simulating the dynamic interactions between the ligand and the receptor over time nih.govwikipedia.org. Advanced sampling techniques within MD simulations, such as Weighted Ensemble, milestoning, and Simulation Enabled Estimation of Kinetic Rates (SEEKR), allow for the sampling of longer timescales (up to milliseconds) to capture the full binding and unbinding pathways wikipedia.orgnih.govwikipedia.org. MD simulations can also reveal the existence of meta-stable binding modes that influence dissociation rates wikidata.org.

Quantitative-Structure-Kinetics Relationships (QSKRs): QSKRs are computational models that aim to predict kinetic rate constants ( and ) for new compounds based on their chemical structure and known ligand-receptor interactions wikipedia.orgnih.govwikipedia.orgwikipedia.orgwikipedia.org. These models leverage the growing experimental data on drug-binding kinetics and crystallographic structures of ligand-receptor complexes nih.govwikipedia.org. QSKRs can identify key ligand-receptor interactions that contribute to variations in binding kinetics and have demonstrated predictive power for dissociation rates nih.govwikipedia.orgwikipedia.org.

COMparative BINding Energy (COMBINE) Analysis: COMBINE analysis is a specific computational approach developed to derive target-specific scoring functions based on molecular mechanics calculations nih.govwikipedia.org. It utilizes structures of ligand-protein complexes to predict binding parameters and can be adapted to study the effects of protein flexibility on dissociation rate constants nih.govwikipedia.org. By scaling ligand-protein interaction energies, COMBINE analysis can compute values and guide the design of compounds with improved binding kinetics wikipedia.org.

These computational approaches are valuable in drug discovery, particularly in the screening and lead optimization phases, as they can efficiently predict kinetic parameters and offer insights into the underlying structural and dynamic determinants of binding kinetics wikipedia.orgnih.govwikipedia.orgwikipedia.org.

Preclinical Research Methodologies Utilizing Pd 128483

In Vitro Receptor Binding Assays for Receptor Selectivity and Affinity Profiling

In vitro receptor binding assays are fundamental for characterizing the selectivity and affinity of compounds like PD 128483 for various neurotransmitter receptors. These assays typically involve incubating a receptor preparation with a radiolabeled ligand and the compound of interest to determine binding characteristics such as equilibrium dissociation constant (Kd) and inhibition constant (IC50 or Ki) nih.govsci-hub.se.

Studies have shown that (+/-)-PD 128483 and its enantiomers exhibit selective binding to dopamine (B1211576) D2 receptors over D1 receptors nih.gov. They demonstrate no affinity for adrenergic alpha-1 or serotonin1A receptors, but do show affinity for adrenergic alpha-2 receptors nih.gov. This compound is characterized as a high-affinity partial dopamine D2 receptor agonist, with a putative selectivity for dopamine autoreceptors .

Table 1: Receptor Binding Profile of (+/-)-PD 128483

| Receptor Type | Affinity/Selectivity | Source |

| Dopamine D2 | Selective binding, high affinity partial agonist | nih.gov |

| Dopamine D1 | No affinity | nih.gov |

| Adrenergic alpha-1 | No affinity | nih.gov |

| Adrenergic alpha-2 | Affinity | nih.gov |

| Serotonin (B10506) 1A | No affinity | nih.gov |

In Vivo Neurochemical Measurements

In vivo neurochemical measurements provide crucial insights into how this compound modulates neurotransmitter systems within living organisms, particularly focusing on dopamine.

The assessment of brain dopamine synthesis and turnover is a key aspect of understanding the neurochemical impact of dopaminergic compounds. Dopamine synthesis involves the conversion of tyrosine to L-DOPA by tyrosine hydroxylase, followed by the conversion of L-DOPA to dopamine by DOPA decarboxylase mdpi.commichaeljfox.org. Turnover reflects the rate at which dopamine is synthesized, released, and metabolized.

In tests evaluating dopamine agonist effects, this compound and its enantiomers demonstrated an ability to influence brain DOPA synthesis. Specifically, (+/-)-PD 128483 and (+)-PD 128483 inhibited brain dopamine synthesis in normal rats, whereas (-)-PD 128483 increased it nih.gov. The rank order of efficacy in these tests, including the reversal of tau-butyrolactone-stimulated increase in brain DOPA synthesis in the striatum, was (+)-PD 128483 > (+/-)-PD 128483 > (-)-PD 128483 nih.gov. These observations, along with the compound's effect on dopamine turnover, suggest a selectivity for dopamine autoreceptors .

Electrophysiological studies are employed to directly measure the electrical activity of dopamine neurons, providing real-time data on how compounds affect their firing rates and patterns nih.govnih.govfrontiersin.org.

This compound has been reported to dose-dependently decrease the firing rate of A9 dopamine neurons . Dopamine agonists, in general, are known to decrease the firing rate of dopamine neurons nih.gov. This inhibitory effect on neuronal firing is consistent with its proposed role as an autoreceptor agonist, as activation of presynaptic autoreceptors typically reduces neurotransmitter release and neuronal activity .

Measuring the levels of neurotransmitter metabolites provides an indirect but valuable assessment of neurotransmitter activity and turnover in the brain nih.govcreative-proteomics.comsemanticscholar.org. For dopamine, key metabolites include 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA) mdpi.com.

Electrophysiological Studies of Dopamine Neuronal Firing

Animal Models in Behavioral Neuropharmacology

Animal models are critical for evaluating the behavioral effects of novel compounds and understanding their potential therapeutic implications. These models allow for the assessment of various behaviors, including locomotor activity, which can reflect the compound's impact on dopaminergic systems mdpi.comnih.gov.

Locomotor activity assessments measure an animal's movement in a given environment, which can be spontaneous or induced by drugs nih.govfrontiersin.orginventi.in. Changes in locomotor activity are often indicative of alterations in central dopaminergic pathways.

Studies have shown that (+/-)-PD 128483 and its (-)-enantiomer inhibited spontaneous locomotion in rats and did not produce locomotor stimulation or stereotypies nih.gov. This inhibitory effect on spontaneous locomotion is indicative of autoreceptor activation . In contrast, the (+)-enantiomer of this compound inhibited locomotor activity at lower doses but increased locomotion and induced stereotypy at relatively high doses in rats nih.gov. This compound also inhibited amphetamine-induced locomotion in mice and rats .

Table 2: Effects of this compound and Enantiomers on Locomotor Activity

| Compound | Spontaneous Locomotion | Drug-Induced Locomotion (Amphetamine) | Stereotypies |

| (+/-)-PD 128483 | Inhibited | Inhibited | Not produced |

| (+)-PD 128483 | Inhibited (low doses), Increased (high doses) | Not specified | Induced (high doses) |

| (-)-PD 128483 | Inhibited | Not specified | Not produced |

Preclinical Therapeutic and Research Implications of Pd 128483

Relevance to Antipsychotic Activity Research

PD 128483's pharmacological characteristics position it as a compound of interest in the exploration of novel antipsychotic agents. In in vitro receptor binding assays, this compound and its enantiomers displayed selective binding to dopamine (B1211576) D-2 receptors over D-1 receptors. While showing no affinity for adrenergic alpha-1 or serotonin (B10506) 1A receptors, it did exhibit affinity for adrenergic alpha-2 receptors. nih.gov The compound's preclinical behavioral profile is suggestive of antipsychotic activity. nih.gov

A key indicator of antipsychotic potential is the inhibition of Sidman avoidance responding in squirrel monkeys, a test in which this compound demonstrated inhibitory effects. nih.govwikipedia.org Furthermore, in studies involving squirrel or cebus monkeys sensitized to the acute dystonic effects of haloperidol, only the (-)-enantiomer of this compound induced extrapyramidal dysfunction, whereas the racemic mixture (+/-)-PD 128483 and the (+)-enantiomer did not. This suggests a potentially more favorable extrapyramidal side effect profile for the racemic compound or its (+)-enantiomer compared to typical antipsychotics. nih.gov The mechanism of action for many antipsychotic drugs involves dopamine D2 receptor blockade. fishersci.ca As a dopamine D2 partial agonist, PD 1284483 aligns with the hypothesis that D2 partial agonists, with appropriate intrinsic activity, can reduce dopamine synthesis and release, thereby acting as potential antipsychotic agents. nih.gov

| Receptor Binding Profile of (+/-)-PD 128483 | Affinity/Selectivity |

|---|---|

| Dopamine D-2 receptors | Selective binding |

| Dopamine D-1 receptors | Low/No affinity |

| Adrenergic alpha-1 receptors | No affinity |

| Serotonin 1A receptors | No affinity |

| Adrenergic alpha-2 receptors | Affinity |

| Behavioral Effects of this compound and its Enantiomers in Preclinical Models | Effect |

|---|---|

| (+)-PD 128483 (DA synthesis) | Inhibited |

| (+/-)-PD 128483 (DA synthesis) | Inhibited |

| (-)-PD 128483 (DA synthesis) | Increased |

| (+/-)-PD 128483 (Spontaneous locomotion in rats) | Inhibited |

| (-)-PD 128483 (Spontaneous locomotion in rats) | Inhibited |

| (+)-PD 128483 (Low doses, locomotor activity in rats) | Inhibited |

| (+)-PD 128483 (High doses, locomotor activity in rats) | Increased, induced stereotypy |

| (-)-PD 128483 (Sidman avoidance responding in squirrel monkeys) | Consistently inhibited |

| (+/-)-PD 128483 (Sidman avoidance responding in squirrel monkeys) | Inhibited in one group, minimal effects in another |

| (+)-PD 128483 (Sidman avoidance responding in squirrel monkeys) | Did not inhibit |

| (-)-PD 128483 (Haloperidol-sensitized monkeys, extrapyramidal dysfunction) | Induced |

| (+/-)-PD 128483 & (+)-PD 128483 (Haloperidol-sensitized monkeys, extrapyramidal dysfunction) | Did not induce |

Potential as a Modulator of Dopaminergic Systems in Preclinical Models of Substance Abuse

This compound is characterized as a high-affinity partial dopamine D2 receptor agonist, with putative selectivity for dopamine autoreceptors. wikipedia.org Its actions are consistent with a reduction in dopamine neurotransmission. guidetopharmacology.org Research has shown that this compound decreases dopamine synthesis and turnover in models of dopamine autoreceptor function, with minimal impact on acetylcholine (B1216132) release, supporting its autoreceptor selectivity. wikipedia.org In vivo studies further indicate that this compound dose-dependently reduces the firing rate of A9 dopamine neurons and lowers the levels of dopamine and its metabolites. wikipedia.org

Utility as a Neuropharmacological Tool for Dopamine Autoreceptor Studies

This compound serves as a valuable neuropharmacological tool for investigating dopamine autoreceptors. It is defined as a dopamine partial agonist with specific dopamine autoreceptor agonist effects. nih.gov Its high affinity and putative selectivity for dopamine D2 autoreceptors make it particularly useful for such studies. wikipedia.org

Investigations into dopamine autoreceptor function have demonstrated that this compound reduces dopamine synthesis and turnover. wikipedia.org Furthermore, it has been shown to decrease the firing rate of A9 dopamine neurons and lower levels of dopamine and its metabolites in vivo in a dose-dependent manner. wikipedia.org The observed inhibition of spontaneous and amphetamine-induced locomotion in mice and rats further supports its role in activating autoreceptors. wikipedia.org Comparative studies with other D2 autoreceptor agonists, such as SND 919, have shown that both compounds produce significant dose-dependent decreases in stereotypy counts in developing rats (21-day-old, 35-day-old, and adult rats). For instance, this compound at 0.1 mg/kg caused a 58% decrease in stereotypy in 21-day-old rats. wikipedia.org This indicates that dopamine D2 autoreceptor-mediated regulation of spontaneous stereotyped behavior is functional at 21 days of age but not at 10 days of age. wikipedia.org Dopamine autoreceptors belong to the D2-like receptor family, which includes D2, D3, and D4 receptors. probes-drugs.org Presynaptic D2 receptors are located on the axon terminals, initial axon segments, soma, and distal dendrites of dopamine neurons. probes-drugs.org Low, "autoreceptor" doses of D2-like agonists are known to decrease spontaneous locomotion, a characteristic effect observed with this compound. probes-drugs.org

Q & A

Q. What minimal data must be included to ensure reproducibility of this compound studies?

- Methodological Answer : Follow the FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Raw spectral data (NMR, MS) in supplementary files.

- Detailed synthetic protocols (molar ratios, purification steps).

- Instrument calibration records and statistical code repositories (e.g., GitHub) .

- Rationale: Aligns with Beilstein Journal of Organic Chemistry’s data transparency standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.